molecular formula C3H5F3N2O B1266765 N-(2,2,2-trifluoroethyl)urea CAS No. 819-60-3

N-(2,2,2-trifluoroethyl)urea

Cat. No. B1266765
CAS RN: 819-60-3
M. Wt: 142.08 g/mol
InChI Key: KBHCMKXZLFVXRD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2,2,2-trifluoroethyl)urea and related compounds often involves the reaction of specific isocyanates with amines or other nitrogen-containing compounds. A notable method includes using bis(2,2,2-trifluoroethyl) carbonate as a condensing agent in a one-pot synthesis approach, facilitating the creation of a diverse library of ureas without requiring special conditions for temperature control or the order of addition (Bogolubsky et al., 2014).

Molecular Structure Analysis

The molecular structure of N-(2,2,2-trifluoroethyl)urea derivatives has been determined through techniques such as single-crystal X-ray diffraction. These studies reveal that the urea group typically adopts a planar configuration, which can be nearly coplanar with adjacent rings, facilitated by intramolecular N-H...O hydrogen bonds. This structural arrangement is crucial for understanding the compound's reactivity and interactions (Li-Qiao Shi, 2011).

Chemical Reactions and Properties

N-(2,2,2-trifluoroethyl)urea undergoes various chemical reactions, leading to the formation of diverse derivatives. For instance, reactions with perfluoroisobutene (PFIB) have been described for producing 3,3,3-trifluoroethyl isocyanate, which is further used for synthesizing carbamates and ureas. These reactions underscore the compound's versatility in chemical synthesis and its potential for generating compounds with biological activity (Luzina & Popov, 2015).

Scientific Research Applications

Fertilizer Efficiency and Environmental Impact

N-(2,2,2-trifluoroethyl)urea and related compounds play a significant role in agriculture, particularly in enhancing fertilizer efficiency and reducing environmental impact. Research has shown that certain urea derivatives, like N-(n-butyl)thiophosphoric triamide (NBPT), are effective urease inhibitors. These inhibitors are used to reduce the volatilization of ammonia from urea-based fertilizers, thereby improving nitrogen utilization by crops and reducing environmental pollution. For instance, the inclusion of NBPT in fertilizers has been found to reduce ammonia emissions significantly and net emissions of nitrous oxide and nitric oxide, which are potent greenhouse gases (Abalos et al., 2012). Similarly, studies indicate that such inhibitors can improve crop yield and nitrogen uptake, although these increases are not always statistically significant (Sanz-Cobeña et al., 2008).

Advances in Urea-Based Metal Complexes

Ureas, including trifluoroethyl-substituted ureas, are explored in the field of metal complexes. These complexes have shown potential in various applications such as biological activities, sensor properties, optical nonlinear properties, corrosion inhibition, and catalytic activities. This diverse range of applications stems from the unique ligating properties of ureas and thioureas, enabling them to form complex compounds with transition metals (Mohapatra et al., 2019).

Urea in Energy Supply

Urea, including its derivatives, has been recognized for its potential as a hydrogen carrier, which could be crucial for sustainable and long-term energy supply. Its abundance, stability, non-toxicity, and ease of transport and storage make it an attractive option in this context. The feasibility of utilizing urea as a hydrogen carrier has been supported by scientific research, indicating its potential for rapid implementation in applications such as fuel cells (Rollinson et al., 2011).

Synthetic Applications in Chemistry

N-(2,2,2-trifluoroethyl)urea and its derivatives are also utilized in chemical synthesis. For example, bis(2,2,2-trifluoroethyl) carbonate has been used as a condensing agent in the one-pot parallel synthesis of unsymmetrical aliphatic ureas. This process is advantageous for its simplicity and versatility, allowing for the synthesis of a wide range of urea compounds without the need for stringent control over conditions like temperature and rate of addition (Bogolubsky et al., 2014).

Environmental Impact Studies

The use of urea and its derivatives in agriculture has necessitated studies on their environmental impact, particularly regarding water quality in lakes and other bodies of water. Experiments have demonstrated that pollution with urea can degrade water quality, especially in phosphorus-rich lakes, by promoting the growth of harmful algal blooms and increasing the concentration of toxins like microcystin (Finlay et al., 2010).

Plant Nutrition and Soil Science

In the context of plant nutrition and soil science, urea derivatives are critical in understanding and enhancing nutrient uptake in plants. Studies have focused on the transport of urea in plants, identifying specific proteins involved in this process. For example, research on Arabidopsis has isolated genes responsible for urea transport, providing insights into how plants manage urea as a nitrogen source and its movement across different cellular compartments (Liu et al., 2003).

Safety And Hazards

The safety data sheet for “N-(2,2,2-trifluoroethyl)urea” suggests that it may cause respiratory irritation and could be harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

properties

IUPAC Name

2,2,2-trifluoroethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F3N2O/c4-3(5,6)1-8-2(7)9/h1H2,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHCMKXZLFVXRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10290950
Record name N-(2,2,2-Trifluoroethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10290950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2,2-trifluoroethyl)urea

CAS RN

819-60-3
Record name 819-60-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71978
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2,2,2-Trifluoroethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10290950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RT Wheelhouse, DAF Langnel… - Journal of the Chemical …, 1998 - pubs.rsc.org
Novel 3-substituted imidazo[5,1-d][1,2,3,5]tetrazinones 3 have been prepared by two routes: reaction of 5-diazoimidazole-4-carboxamide 2 and isocyanates, and nitrosative cyclisation …
Number of citations: 0 pubs.rsc.org
T Pasinszki, B Havasi - Physical Chemistry Chemical Physics, 2003 - pubs.rsc.org
The reaction between BrCN and CF3CH2OH in the presence of Et3N has been investigated in acetone and ether solvents. Three different products have been isolated in the reaction, …
Number of citations: 5 pubs.rsc.org

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